Fmoc-4-(3-methoxyphenyl)-L-phenylalanine
CAS No.:
Cat. No.: VC16520772
Molecular Formula: C31H27NO5
Molecular Weight: 493.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H27NO5 |
|---|---|
| Molecular Weight | 493.5 g/mol |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(3-methoxyphenyl)phenyl]propanoic acid |
| Standard InChI | InChI=1S/C31H27NO5/c1-36-23-8-6-7-22(18-23)21-15-13-20(14-16-21)17-29(30(33)34)32-31(35)37-19-28-26-11-4-2-9-24(26)25-10-3-5-12-27(25)28/h2-16,18,28-29H,17,19H2,1H3,(H,32,35)(H,33,34) |
| Standard InChI Key | XVXGCMYTAFQAKH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 493.5 g/mol |
| CAS Number | 156026155 |
| Protection Group | Fmoc |
| Side Chain | 4-(3-Methoxyphenyl)phenyl |
The compound’s hydrophobicity, dictated by the aromatic side chain and Fmoc group, necessitates polar aprotic solvents like dimethylformamide (DMF) for solubility in SPPS .
Synthesis and Reaction Optimization
Synthetic Pathways
The synthesis of Fmoc-4-(3-methoxyphenyl)-L-phenylalanine involves multi-step organic reactions, typically starting with L-phenylalanine derivatization. Key steps include:
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Side-Chain Modification: Introduction of the 3-methoxyphenyl group via Suzuki–Miyaura coupling or Friedel–Crafts alkylation.
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Fmoc Protection: Reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions to protect the α-amine.
Critical parameters for high yield and purity include:
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Temperature: 0–25°C to minimize side reactions.
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Solvent: Dichloromethane (DCM) or DMF for optimal solubility.
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Catalysts: Palladium catalysts for cross-coupling reactions .
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-4-(3-methoxyphenyl)-L-phenylalanine is widely used in Fmoc-SPPS due to:
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Orthogonal Deprotection: The Fmoc group is cleaved with 20% piperidine in DMF, sparing acid-labile side-chain protections like tert-butyl (tBu) or trityl (Trt) .
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Compatibility with Automated Synthesis: UV-active Fmoc byproducts enable real-time monitoring of coupling efficiency .
Case Study: Peptide Drug Development
Incorporating this derivative into peptide sequences enhances stability against proteolytic degradation. For example, its hydrophobic side chain improves membrane permeability in antimicrobial peptides . A 2024 study demonstrated its utility in synthesizing a 50-mer peptide for oncology targets, achieving >90% purity after HPLC.
Comparative Analysis with Related Fmoc-Amino Acids
Structural and Functional Comparisons
| Compound | Side Chain | Molecular Weight (g/mol) | Key Application |
|---|---|---|---|
| Fmoc-4-(3-methoxyphenyl)-L-phenylalanine | 4-(3-Methoxyphenyl)phenyl | 493.5 | SPPS, hydrophobic cores |
| Fmoc-4-(phenoxy)-L-phenylalanine | Phenoxy | 465.5 | Bioconjugation |
| Fmoc-4-(3-pyridinyl)-L-phenylalanine | 3-Pyridinyl | 464.5 | Metal-binding peptides |
The methoxy group in Fmoc-4-(3-methoxyphenyl)-L-phenylalanine enhances π-stacking interactions compared to pyridinyl or phenoxy variants, favoring helical peptide conformations .
Side Reactions and Mitigation
Aspartimide formation, a common side reaction during SPPS, occurs less frequently with methoxy-substituted phenylalanine due to steric hindrance. Data from illustrate:
| Protecting Group | Aspartimide/cycle (%) | d-Asp Isomerization (%) |
|---|---|---|
| tBu | 1.65 | 9.1 |
| Bno | 0.06 | 0.9 |
Using bulky protecting groups like Bno reduces aspartimide rates by 96%, underscoring the importance of side-chain selection .
Challenges and Future Directions
Synthesis Limitations
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Cost: Multi-step synthesis increases production costs compared to simpler Fmoc-amino acids.
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Byproduct Formation: Residual acetic acid in commercial batches necessitates stringent quality control .
Innovations in Protecting Group Chemistry
Recent advances focus on photolabile Fmoc derivatives for light-directed SPPS, enabling spatial control over peptide assembly . Additionally, enzymatic deprotection methods are being explored to reduce chemical waste .
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